

A Technical Guide to the History and Discovery of Chlorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorobenzene

Cat. No.: B10858422

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzene (C_6H_5Cl) is a significant aromatic organochlorine compound that has played a pivotal role in the advancement of industrial chemistry. This colorless, flammable liquid with a characteristic almond-like odor has been instrumental as a solvent and a key intermediate in the synthesis of a wide array of chemicals, including pesticides, dyes, and pharmaceuticals. This technical guide provides an in-depth exploration of the history of **chlorobenzene**, from its initial discovery and synthesis to the development of industrial production methods. The document details the experimental protocols of its foundational syntheses, presents its physicochemical properties in a structured format, and illustrates the key reaction pathways and production workflows.

Historical Timeline and Key Discoveries

The journey of **chlorobenzene** from a laboratory curiosity to an industrial staple spans over half a century, marked by key milestones in synthetic organic chemistry.

- 1851: First Preparation The first synthesis of **chlorobenzene** was documented in 1851.^[1] This pioneering work involved the reaction of phenol with phosphorus pentachloride. While the exact yield and reaction conditions of this initial synthesis are not extensively detailed in historical records, it marked the first instance of this halogenated aromatic compound being created.

- 1868: Synthesis via Benzene Chlorination A more direct and ultimately more scalable method for synthesizing **chlorobenzene** was observed in 1868 through the chlorination of benzene. This electrophilic aromatic substitution reaction laid the groundwork for future industrial production.
- Early 20th Century: Dawn of Industrial Production The turn of the 20th century witnessed the commencement of large-scale industrial manufacturing of **chlorobenzene**. The United Alkali Company in England is credited with beginning commercial production in 1909.[2] This was shortly followed by the Hooker Electrochemical Company in 1915 and The Dow Chemical Company in the United States, which also began production in the same year.[2] These early industrial processes were continuous, a method chosen to minimize the formation of **dichlorobenzene** byproducts.[1]
- World War I and Beyond: Expanding Applications The demand for **chlorobenzene** surged during World War I, where it was a critical precursor for the production of picric acid, a military explosive.[2] In the 1920s, The Dow Chemical Company developed two significant processes that consumed large quantities of **chlorobenzene**: one for the production of aniline and another for the synthesis of phenol, known as the Dow process.[2]

Physicochemical Properties of Chlorobenzene

A comprehensive understanding of the physical and chemical properties of **chlorobenzene** is essential for its application in research and industry.

Property	Value
Molecular Formula	C ₆ H ₅ Cl
Molar Mass	112.56 g/mol
Appearance	Colorless liquid
Odor	Almond-like
Density	1.11 g/cm ³
Melting Point	-45.6 °C
Boiling Point	132 °C
Solubility in Water	0.5 g/L at 20 °C
Vapor Pressure	9 mmHg at 20 °C
Refractive Index (nD)	1.52138
Viscosity	0.7232 cP

Experimental Protocols

Laboratory Synthesis via Chlorination of Benzene (Historical Method)

This protocol outlines a laboratory-scale synthesis of **chlorobenzene** based on the historical method of direct chlorination of benzene using a Lewis acid catalyst.

Materials:

- Benzene (anhydrous)
- Chlorine gas (dry)
- Iron filings or anhydrous ferric chloride (FeCl₃)
- Round-bottom flask

- Condenser
- Gas inlet tube
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Sodium hydroxide solution (10%)
- Anhydrous calcium chloride

Procedure:

- Set up a round-bottom flask with a reflux condenser and a gas inlet tube extending below the surface of the reaction mixture.
- Place 78 g (1 mole) of anhydrous benzene and a catalytic amount of iron filings or anhydrous ferric chloride (approximately 1-2 g) in the flask.
- Gently heat the mixture to about 40°C.
- Slowly bubble dry chlorine gas through the benzene. The reaction is exothermic and the temperature should be maintained between 40-60°C.
- Continue the chlorination until the desired weight increase corresponding to the formation of **monochlorobenzene** is achieved.
- Stop the chlorine flow and allow the reaction mixture to cool.
- Wash the crude product with a 10% sodium hydroxide solution in a separatory funnel to remove unreacted chlorine and hydrogen chloride.
- Wash with water until the washings are neutral.
- Dry the organic layer over anhydrous calcium chloride.

- Fractionally distill the dried product. Collect the fraction boiling at approximately 132°C as pure **chlorobenzene**.

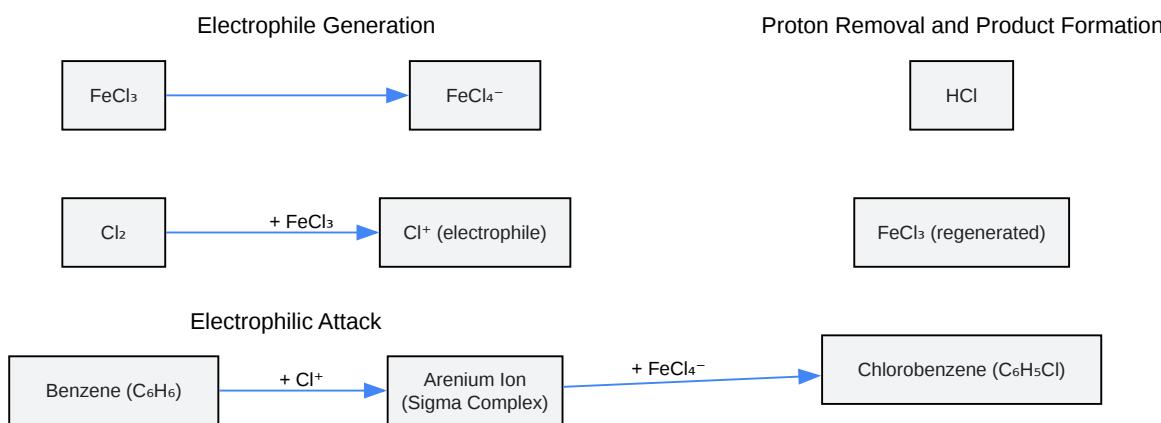
Synthesis from Phenol and Phosphorus Pentachloride (First Reported Method)

This protocol describes the first reported synthesis of **chlorobenzene**.

Materials:

- Phenol
- Phosphorus pentachloride (PCl₅)
- Distillation apparatus
- Reaction flask

Procedure:

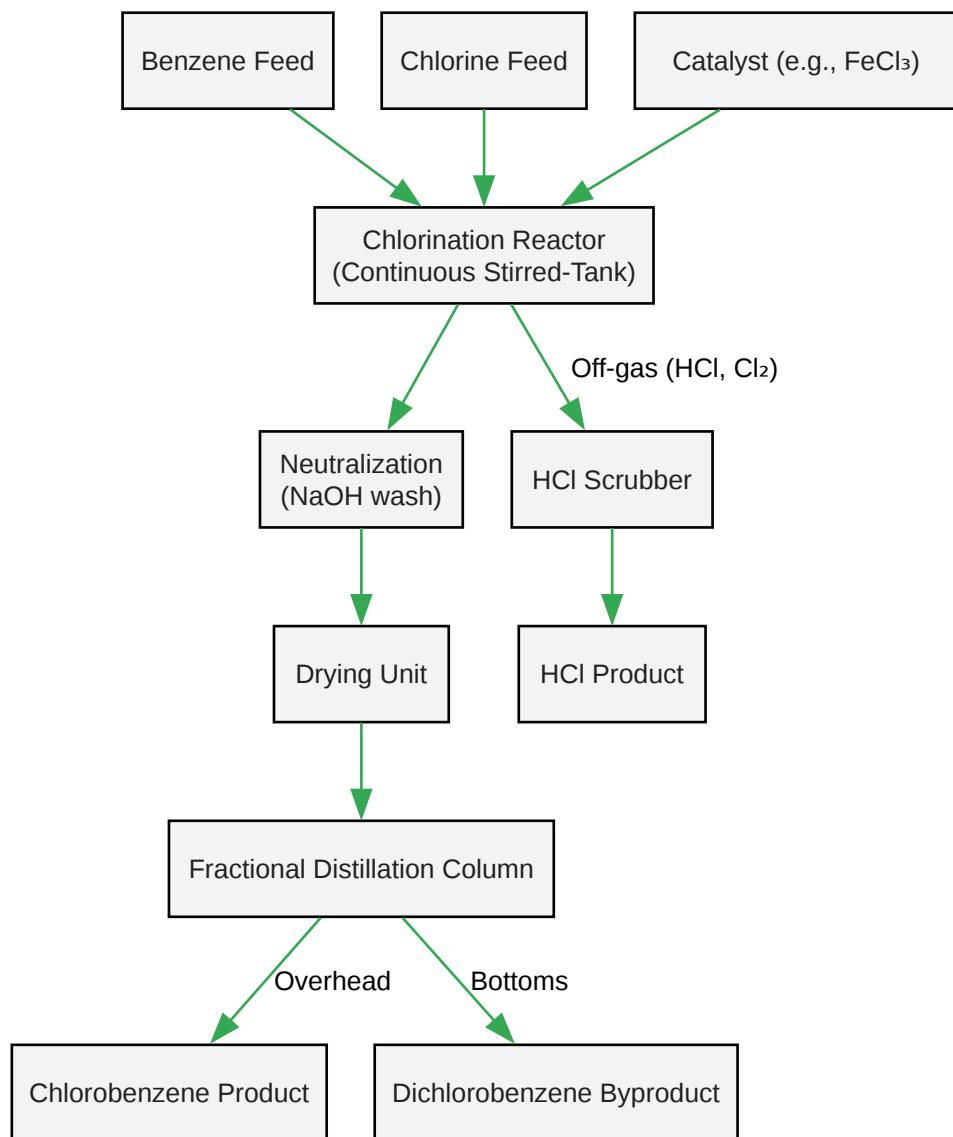

- In a reaction flask, carefully and slowly add phosphorus pentachloride to phenol in a 1:1 molar ratio. The reaction is vigorous and produces hydrogen chloride gas.
- Once the initial reaction subsides, gently heat the mixture to drive the reaction to completion.
- The products of the reaction are **chlorobenzene**, phosphoryl chloride (POCl₃), and hydrogen chloride.
- Separate the **chlorobenzene** from the phosphoryl chloride and any unreacted starting materials by fractional distillation.

Reaction Mechanisms and Production Workflows

The synthesis of **chlorobenzene** primarily proceeds via electrophilic aromatic substitution. The industrial production involves a carefully controlled continuous process to optimize the yield of the desired monochlorinated product.

Electrophilic Aromatic Substitution: Chlorination of Benzene

The mechanism involves the generation of an electrophile, which then attacks the benzene ring.



[Click to download full resolution via product page](#)

Caption: Mechanism of benzene chlorination.

Industrial Production of Chlorobenzene

The industrial process is a continuous one designed for high throughput and purity.

[Click to download full resolution via product page](#)

Caption: Industrial production workflow.

The Role of Key Scientists

While the initial synthesis of **chlorobenzene** is attributed to the reaction of phenol with phosphorus pentachloride in 1851, the broader context of organic chemistry at the time was shaped by numerous scientists.

- Charles Adolphe Wurtz (1817-1884): A prominent French chemist, Wurtz is renowned for the Wurtz reaction, which involves the coupling of alkyl halides.^{[3][4][5]} While not directly

involved in the initial discovery of **chlorobenzene**, his work on alkyl and aryl halides, particularly the Wurtz-Fittig reaction (an extension of the Wurtz reaction for synthesizing substituted aromatic compounds), was significant in the developing field of synthetic organic chemistry that provided the foundation for understanding reactions involving compounds like **chlorobenzene**.^[4]

- Etienne-Louis Malus (1775-1812): Malus was a French physicist and mathematician whose work was primarily in the field of optics.^{[6][7][8]} He is credited with the discovery of the polarization of light by reflection.^{[6][7][8]} There is no direct historical evidence linking Etienne-Louis Malus to the discovery or synthesis of **chlorobenzene**.

Conclusion

The history of **chlorobenzene** is a testament to the progress of organic chemistry, from its empirical beginnings to the sophisticated industrial processes of today. Its discovery through early synthetic methods and the subsequent development of large-scale production have had a lasting impact on the chemical industry. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and historical context of foundational molecules like **chlorobenzene** is invaluable for the innovation of new chemical entities and processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorobenzene - Wikipedia [en.wikipedia.org]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]

- 6. Molecular Expressions: Science, Optics and You - Timeline - Étienne-Louis Malus [micro.magnet.fsu.edu]
- 7. Étienne-Louis Malus - Wikipedia [en.wikipedia.org]
- 8. oxfordreference.com [oxfordreference.com]
- To cite this document: BenchChem. [A Technical Guide to the History and Discovery of Chlorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858422#history-and-discovery-of-chlorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com